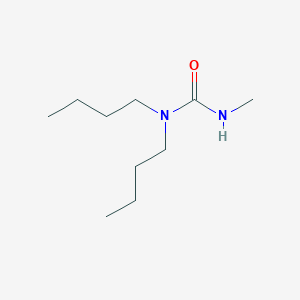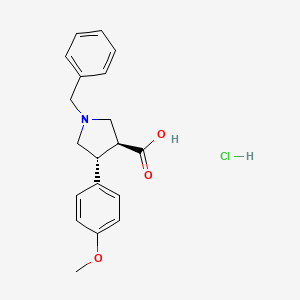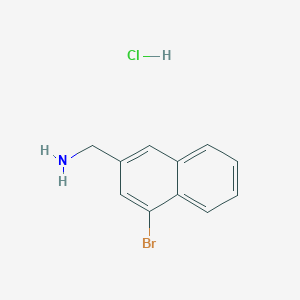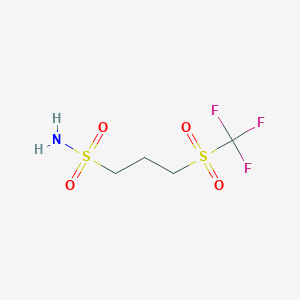
Cumyl-PEGACLONE
概要
説明
Cumyl-pegaclone, also known as 2,5-dihydro-2-(1-methyl-1-phenylethyl)-5-pentyl-1H-pyrido[4,3-b]indol-1-one, is a synthetic cannabinoid that has been sold as a designer drug. It belongs to the gamma-carboline class of synthetic cannabinoids, which are known for their potent psychoactive effects. This compound is a full agonist at the cannabinoid receptor type 1 (CB1), which is primarily responsible for its psychoactive properties .
科学的研究の応用
Cumyl-pegaclone has several scientific research applications, including:
Chemistry: Used as a reference standard in analytical chemistry for the identification and quantification of synthetic cannabinoids.
Biology: Studied for its interaction with cannabinoid receptors and its effects on cellular signaling pathways.
Medicine: Investigated for its potential therapeutic effects and its role in the development of new cannabinoid-based medications.
Industry: Used in the development of new synthetic cannabinoids for research purposes.
作用機序
Target of Action
Cumyl-Pegaclone is a synthetic cannabinoid receptor agonist . It primarily targets the human cannabinoid receptor 1 (hCB1) . The hCB1 receptor plays a crucial role in the endocannabinoid system, which is involved in a variety of physiological processes including appetite, pain-sensation, mood, and memory.
Mode of Action
This compound acts as a potent full agonist at the CB1 receptors . An agonist is a substance that initiates a physiological response when combined with a receptor. In this case, this compound binds to the CB1 receptors and activates them, triggering a response.
Result of Action
The effects of this compound are similar to those of other synthetic cannabinoids. User reports describe effects such as euphoria, dissociation, red eyes, dry mouth, and appetite stimulation . .
生化学分析
Biochemical Properties
Cumyl-pegaclone is a potent full agonist at CB1 receptors . The gamma-carboline core structure seen in this compound is similar in structure to other gamma-carboline cannabinoids .
Cellular Effects
User reports describe effects such as euphoria, dissociation, red eyes, dry mouth, and appetite stimulation . In addition, a study on its fluorinated analog, 5F-Cumyl-PEGACLONE, suggested possible cardiovascular adverse effects .
Molecular Mechanism
This compound’s mechanism of action is similar to that of other synthetic cannabinoids. It acts as a potent full agonist at CB1 receptors
Temporal Effects in Laboratory Settings
A study on 5F-Cumyl-PEGACLONE, a related compound, suggested that it can cause severe cardiac adverse effects like arrhythmias or myocardial infarctions .
Dosage Effects in Animal Models
There is limited information available on the dosage effects of this compound in animal models. A study on 5F-Cumyl-PEGACLONE using an animal model suggested possible cardiovascular adverse effects .
Metabolic Pathways
The metabolic pathways of this compound involve primarily reactions at the gamma-carboline core and the pentyl moiety . Three monohydroxylated metabolites were identified as reliable urinary markers for proof of consumption .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of cumyl-pegaclone involves the formation of the gamma-carboline core structure. This can be achieved through a multi-step synthetic route that includes the following steps:
Formation of the gamma-carboline core: This involves the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the cumyl group: The cumyl group is introduced through a Friedel-Crafts alkylation reaction using cumene and a suitable catalyst.
Pentylation: The pentyl group is introduced via a nucleophilic substitution reaction.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This would include the use of high-efficiency catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.
化学反応の分析
Types of Reactions: Cumyl-pegaclone undergoes several types of chemical reactions, including:
Oxidation: This can occur at the pentyl chain, leading to the formation of hydroxylated metabolites.
Reduction: Reduction reactions can modify the gamma-carboline core.
Substitution: Nucleophilic substitution reactions can occur at various positions on the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Nucleophiles such as sodium hydride or potassium tert-butoxide are commonly used.
Major Products Formed:
Hydroxylated metabolites: Formed through oxidation reactions.
Reduced derivatives: Formed through reduction reactions.
Substituted derivatives: Formed through nucleophilic substitution reactions.
類似化合物との比較
5F-Cumyl-pegaclone: A fluorinated analog of cumyl-pegaclone with similar pharmacological properties.
Cumyl-CH-megaclone: Another analog with a cyclohexylmethyl group instead of the pentyl group.
Cumyl-CB-megaclone: Contains a cyclobutylmethyl group.
Uniqueness: this compound is unique due to its gamma-carboline core structure, which had not been previously encountered in designer cannabinoids. This structure imparts distinct pharmacological properties, making it a valuable compound for research and development in the field of synthetic cannabinoids .
特性
IUPAC Name |
5-pentyl-2-(2-phenylpropan-2-yl)pyrido[4,3-b]indol-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H28N2O/c1-4-5-11-17-26-21-15-10-9-14-20(21)23-22(26)16-18-27(24(23)28)25(2,3)19-12-7-6-8-13-19/h6-10,12-16,18H,4-5,11,17H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AWHWTKXMUJLSRM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCN1C2=C(C3=CC=CC=C31)C(=O)N(C=C2)C(C)(C)C4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H28N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601138656 | |
| Record name | Cumyl-pegaclone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601138656 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
372.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2160555-55-3 | |
| Record name | 1H-Pyrido[4,3-b]indol-1-one, 2,5-dihydro-2-(1-methyl-1-phenylethyl)-5-pentyl- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2160555-55-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | SGT-151 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=2160555553 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Cumyl-pegaclone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601138656 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | SGT-151 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CUT2RV7EIQ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![Cyclohexanemethanol, 4-[(tetrahydro-2H-pyran-2-yl)oxy]-, cis-](/img/structure/B1654166.png)


![D-lysine,N6-[(9H-fluren-9-ylmethoxy)carbonyl]hexanoic acid](/img/structure/B1654172.png)




![Benzyl (1R,5R,6R)-3-benzyl-2,4-dioxo-3-azabicyclo[3.2.0]heptane-6-carboxylate](/img/structure/B1654181.png)



